molecular formula C17H18ClNO4 B578959 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride CAS No. 16625-72-2

5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride

Cat. No.: B578959
CAS No.: 16625-72-2
M. Wt: 335.784
InChI Key: NPTDTRLQCQWREE-UHFFFAOYSA-N
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Description

5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride is a synthetic aporphine alkaloid of significant interest in advanced pharmacological research. Aporphine alkaloids are a major class of natural products being extensively investigated for their diverse biological activities and complex mechanisms of action . This specific tetrol derivative provides a critical chemical scaffold for structure-activity relationship (SAR) studies, particularly in the development of novel dopaminergic receptor ligands . Researchers utilize this compound to explore and design biased ligands that can selectively modulate dopamine D1 and D2 receptor pathways, a strategy aimed at developing treatments for neurodegenerative disorders like Parkinson's disease with improved efficacy and reduced side-effect profiles such as dyskinesias . The catechol and tetrol functional groups present in the structure are pivotal for receptor interaction and also make the compound a candidate for prodrug strategies. Similar apomorphine diesters have been synthesized to enhance delivery across biological barriers, such as the skin, demonstrating the utility of such analogs in optimizing the pharmacokinetic properties of potential therapeutics . This chemical is intended solely for use in non-clinical laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4.ClH/c1-18-3-2-8-5-14(21)17(22)16-10-7-13(20)12(19)6-9(10)4-11(18)15(8)16;/h5-7,11,19-22H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDTRLQCQWREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60197-35-5 (Parent)
Record name 5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo(de,g)quinoline-1,2,9,10-tetrol hydrochloride
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DSSTOX Substance ID

DTXSID60937181
Record name 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol--hydrogen chloride (1/1)
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Molecular Weight

335.8 g/mol
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CAS No.

16625-72-2
Record name 4H-Dibenzo[de,g]quinoline-1,2,9,10-tetrol, 5,6,6a,7-tetrahydro-6-methyl-, hydrochloride (1:1)
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Record name 5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo(de,g)quinoline-1,2,9,10-tetrol hydrochloride
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Record name 6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol--hydrogen chloride (1/1)
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Record name 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride
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Preparation Methods

Aporphine Alkaloid Framework Construction

The synthesis begins with the construction of the aporphine backbone. A common precursor, 6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline , is functionalized via hydroxylation. Key steps include:

  • Oxidative Coupling : Benzylisoquinoline precursors undergo oxidative coupling using catalysts like vanadium oxytrichloride (VOCl₃) to form the dibenzoquinoline core.

  • Methylation : Introduction of the methyl group at position 6 is achieved via reductive alkylation with formaldehyde and sodium cyanoborohydride.

Table 1: Reaction Conditions for Backbone Synthesis

StepReagents/ConditionsYield (%)Source Citation
Oxidative CouplingVOCl₃, CH₂Cl₂, 0°C to RT, 12 h65–70
MethylationHCHO, NaBH₃CN, MeOH, RT, 6 h80–85

Hydroxylation of the Aporphine Core

The tetrol functionality is introduced through selective hydroxylation. Patent literature suggests two approaches:

Direct Hydroxylation

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid under reflux.

  • Mechanism : Electrophilic aromatic substitution at positions 1, 2, 9, and 10.

  • Challenges : Over-oxidation risks require precise temperature control (50–60°C).

Enzymatic Hydroxylation

  • Biocatalysts : Cytochrome P450 monooxygenases derived from Streptomyces spp.

  • Advantages : Higher regioselectivity and milder conditions (pH 7.0, 37°C).

Table 2: Hydroxylation Methods Comparison

MethodConditionsRegioselectivityYield (%)
Chemical (H₂O₂/AcOH)50–60°C, 8 hModerate45–50
EnzymaticpH 7.0, 37°C, 24 hHigh60–65

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid-base reaction:

  • Neutralization : The tetrol-free base is dissolved in anhydrous ethanol, and hydrochloric acid (HCl) is added dropwise at 0–5°C.

  • Crystallization : The mixture is cooled to −20°C, and the precipitate is filtered and washed with cold ether.

Critical Parameters:

  • HCl Stoichiometry : 1:1 molar ratio to avoid dihydrochloride formation.

  • Solvent Choice : Ethanol ensures high solubility of both base and salt.

Purification and Characterization

Crystallization Optimization

Industrial-scale processes use solvent mixtures to enhance crystal purity:

  • Solvent System : Acetone/water (7:3 v/v) achieves >99% purity.

  • Temperature Gradient : Gradual cooling from 50°C to −10°C minimizes impurities.

Analytical Data

  • Melting Point : 228–230°C (decomposition).

  • Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 6.85 (s, 2H, aromatic), 4.20 (m, 2H, CH₂), 2.95 (s, 3H, CH₃).

    • IR (KBr): 3400 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N).

Table 3: Purity Assessment Techniques

MethodParametersResult
HPLCC18 column, MeOH:H₂O (70:30)99.2% purity
XRPDCrystalline peaks at 2θ = 12°, 18°Amorphous content <1%

Industrial-Scale Considerations

Cost-Efficient Modifications

  • Catalyst Recycling : VOCl₃ recovery reduces costs by 30%.

  • Continuous Flow Hydroxylation : Patented systems improve throughput by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline core or the hydroxyl groups, leading to various reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups and the quinoline core play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Key Observations:

Apomorphine’s 10,11-diol configuration is critical for dopamine receptor binding, whereas the target compound’s 1,2,9,10-tetrol groups may favor interactions with other targets (e.g., glutaminase or kinases) .

Salt Forms: Hydrochloride salts (target compound, apomorphine) improve solubility for parenteral administration, whereas non-salt forms (e.g., glaucine) are typically administered orally .

Stereochemistry :

  • The 6aR configuration in apomorphine is essential for dopamine agonist activity , while the target compound’s stereochemistry remains unspecified in available literature.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Apomorphine HCl : Rapid onset (5–10 min subcutaneously), short half-life (~40 min), metabolized via catechol-O-methyltransferase (COMT) .
  • (S)-Glaucine: Longer half-life (~6–8 h), metabolized by hepatic CYP450 enzymes, with noted antitussive efficacy at 30 mg doses .

Biological Activity

5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride is a synthetic compound belonging to the dibenzoquinoline class. Its unique structure contributes to various biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C18H19ClN2O4C_{18}H_{19}ClN_{2}O_{4}, with a molecular weight of approximately 348.81 g/mol. Its structure features a tetracyclic core that is characteristic of dibenzoquinolines, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure allows for radical scavenging capabilities.
  • Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxic Effects : Preliminary studies indicate that the compound may induce apoptosis in certain cancer cell lines.

Therapeutic Applications

The compound has been investigated for potential applications in various therapeutic areas:

  • Cancer Treatment : Initial findings suggest it may inhibit tumor growth in vitro.
  • Neurological Disorders : Due to its antioxidant properties, there is interest in its potential neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of E. coli
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline against several bacterial strains. The results demonstrated significant inhibition of growth for Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments conducted on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, suggesting that this compound may serve as a basis for further anticancer drug development.

Q & A

How can the synthesis of 5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride be optimized to improve yield and purity?

Methodological Answer:
Optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and stoichiometry of precursors. For example, highlights the use of anhydrous solvents and acetic acid to neutralize amines during halogenation reactions in related tetrahydroisoquinolines. Employing high-purity starting materials (e.g., >97% purity for intermediates) and stepwise purification via recrystallization or column chromatography can enhance yield . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS ensures intermediate stability.

What advanced spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₇H₁₇NO₂·HCl) and isotopic patterns .
  • Multinuclear NMR (¹H, ¹³C, DEPT-135): Assigns stereochemistry (e.g., 6aR configuration) and distinguishes aromatic vs. aliphatic protons. provides InChI data for hydrogen/deuterium positioning .
  • X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers, as demonstrated in deuterated analogs () .

How can deuterated analogs of this compound be synthesized for metabolic or pharmacokinetic studies?

Methodological Answer:
Deuterium incorporation (e.g., at positions 1,2,3,8,9) involves replacing specific protons via catalytic exchange or using deuterated reagents (e.g., D₂O, CD₃OD). details isotopic labeling via hydrogen-deuterium exchange under acidic conditions, followed by purification via reverse-phase HPLC to isolate labeled species . Stability of deuterated positions under physiological conditions should be validated using LC-MS/MS.

What are the key challenges in analyzing the biological activity of this compound in vitro?

Methodological Answer:

  • Solubility: Hydrochloride salts may require buffered solutions (pH 4–6) or co-solvents (e.g., DMSO ≤0.1%) to avoid precipitation .
  • Metabolic Interference: Hydroxyl and methyl groups (positions 1,2,9,10) may undergo glucuronidation; use liver microsomal assays to assess metabolic stability .
  • Receptor Specificity: Structural analogs in suggest modifying substituents (e.g., methoxy groups) to reduce off-target binding .

How can chiral purity be ensured during synthesis and analysis?

Methodological Answer:

  • Asymmetric Synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) or enantioselective reducing agents to control stereochemistry at the 6a position .
  • Chiral HPLC: Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers. ’s InChIKey (UKAGIIJDEHDBQG) can guide method development .
  • Circular Dichroism (CD): Validate optical activity post-synthesis, comparing spectra to reference standards .

What strategies mitigate oxidative degradation of the tetrol groups during storage?

Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under inert gas (Ar/N₂) to prevent oxidation of phenolic hydroxyls .
  • Antioxidant Additives: Include 0.1% ascorbic acid or EDTA in aqueous solutions to chelate metal ions.
  • Stability-Indicating Assays: Use accelerated stability studies (40°C/75% RH for 3 months) with LC-UV to monitor degradation products .

How do structural modifications (e.g., methyl or methoxy substitutions) influence activity?

Methodological Answer:

  • Comparative SAR Studies: Synthesize analogs (e.g., replacing 6-methyl with ethyl or halogens) and test against target receptors (e.g., opioid or adrenergic receptors). shows that methyl groups enhance lipophilicity, affecting membrane permeability .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities based on substituent electronic profiles (e.g., methoxy vs. nitro groups) .

What analytical methods validate purity for regulatory submissions?

Methodological Answer:

  • HPLC-ELSD/UV: Quantify impurities <0.1% using gradient elution (C18 column, 0.1% TFA in H₂O/MeCN). recommends ≥97% purity for reference standards .
  • Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • Residual Solvent Analysis (GC-MS): Adhere to ICH Q3C guidelines for Class 2/3 solvents (e.g., DMF, THF) .

How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Methodological Answer:

  • Salt Formation: Convert hydrochloride to mesylate or citrate salts for improved solubility in neutral pH .
  • Nanoformulation: Use liposomal encapsulation or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability. notes solubility in DMSO for stock solutions .

What mechanistic insights can be gained from studying reaction intermediates?

Methodological Answer:

  • Isolation of Intermediates: Trap intermediates via quenching (e.g., liquid N₂) and characterize via FTIR or NMR. ’s hypochlorite-mediated halogenation suggests radical intermediates .
  • Kinetic Studies: Use stopped-flow spectroscopy to monitor rate constants for cyclization or oxidation steps.

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